molecular formula C16H16N4O2S B11629257 2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

Cat. No.: B11629257
M. Wt: 328.4 g/mol
InChI Key: DQBXYGKEGDTYGY-UHFFFAOYSA-N
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Description

2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-carbethoxy-5,5-dimethyl-4,5-dihydro-7H-thieno[2,3-c]pyran with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or dioxane, with a catalytic amount of triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyrimidines, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells . The hydrazino group plays a crucial role in binding to the active site of the enzyme, thereby blocking its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is unique due to its specific hydrazino group, which enhances its binding affinity to molecular targets like CDKs. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

10-hydrazinyl-11-(4-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C16H16N4O2S/c1-22-10-7-5-9(6-8-10)20-15(21)13-11-3-2-4-12(11)23-14(13)18-16(20)19-17/h5-8H,2-4,17H2,1H3,(H,18,19)

InChI Key

DQBXYGKEGDTYGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN)SC4=C3CCC4

Origin of Product

United States

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